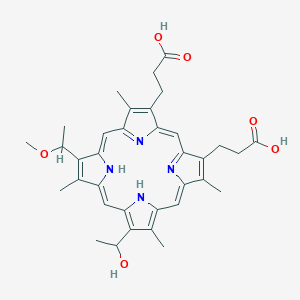

3-(1-Hydroxyethyl)-8-(1-methoxyethyl)deuteroporphyrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-Hydroxyethyl)-8-(1-methoxyethyl)deuteroporphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is of interest due to its unique structural modifications, which may impart distinct chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxyethyl)-8-(1-methoxyethyl)deuteroporphyrin typically involves the modification of a deuteroporphyrin precursor. The process may include steps such as:

Hydroxyethylation: Introducing a hydroxyethyl group at the 3-position.

Methoxyethylation: Introducing a methoxyethyl group at the 8-position.

These modifications are usually carried out under controlled conditions using specific reagents and catalysts to ensure the desired substitution occurs without affecting other parts of the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing purification steps to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(1-Hydroxyethyl)-8-(1-methoxyethyl)deuteroporphyrin can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The methoxyethyl group can be reduced to an ethyl group.

Substitution: The hydroxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the methoxyethyl group would yield an ethyl group.

Aplicaciones Científicas De Investigación

Photodynamic Therapy (PDT)

One of the primary applications of 3-(1-Hydroxyethyl)-8-(1-methoxyethyl)deuteroporphyrin is in PDT, a treatment modality that utilizes photosensitizers to induce cytotoxic effects on targeted tissues upon light activation.

- Mechanism : Upon exposure to specific wavelengths of light, the compound generates reactive oxygen species (ROS), which can lead to cell death in malignant tissues. This mechanism is particularly effective against cancers such as bladder carcinoma and esophageal tumors .

- Case Study : Clinical trials have demonstrated that PDT using haematoporphyrin derivatives, including this compound, results in significant tumor necrosis when irradiated with light at 630 nm .

Photochemical Applications

The compound's ability to absorb light and transfer energy makes it valuable in photochemical reactions.

- Applications : It has been explored for use in solar energy conversion systems and as a catalyst in organic transformations due to its stable excited states and ability to participate in electron transfer processes .

Biochemical Studies

In biochemical research, this compound serves as a probe for studying cellular processes and interactions.

- Cellular Imaging : Its fluorescence properties allow for tracking cellular uptake and localization studies in vitro. This application is crucial for understanding drug delivery mechanisms and cellular responses to therapies .

Table 1: Summary of Applications

Mecanismo De Acción

The mechanism of action of 3-(1-Hydroxyethyl)-8-(1-methoxyethyl)deuteroporphyrin in photodynamic therapy involves its activation by light to produce reactive oxygen species (ROS). These ROS can induce cell death in targeted cancer cells. The compound’s molecular targets include cellular components such as membranes, proteins, and nucleic acids, leading to oxidative damage and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

Protoporphyrin IX: A naturally occurring porphyrin involved in heme biosynthesis.

Hematoporphyrin: A derivative of protoporphyrin IX used in photodynamic therapy.

Uroporphyrin: Another naturally occurring porphyrin with different side chains.

Uniqueness

3-(1-Hydroxyethyl)-8-(1-methoxyethyl)deuteroporphyrin is unique due to its specific hydroxyethyl and methoxyethyl substitutions, which may impart distinct chemical and biological properties compared to other porphyrins. These modifications can affect its solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

3-(1-Hydroxyethyl)-8-(1-methoxyethyl)deuteroporphyrin is a deuterated derivative of porphyrin, a class of compounds known for their biological significance, particularly in photodynamic therapy (PDT) and as photosensitizers in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

The compound's structure allows it to interact with biological systems effectively. The presence of hydroxyethyl and methoxyethyl groups enhances its solubility and reactivity, making it suitable for various biological applications.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₈N₄O₂ |

| Molar Mass | 270.32 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its role as a photosensitizer . Upon activation by light, it generates reactive oxygen species (ROS), particularly singlet oxygen (1O2), which can induce cell death in targeted tissues, especially tumor cells.

- Photosensitization Process :

- Absorption of Light : The compound absorbs specific wavelengths of light.

- Excitation : This energy excites electrons to a higher energy state.

- Energy Transfer : The excited state interacts with molecular oxygen, converting it to singlet oxygen.

- Cellular Damage : Singlet oxygen reacts with cellular components, leading to apoptosis or necrosis in cancer cells.

Biological Activity

Research indicates that this compound exhibits significant antitumor activity through PDT. Its efficacy has been demonstrated in various studies:

- Case Study: Photodynamic Therapy in Cancer Treatment

- A study investigated the efficacy of this compound in treating tumors in animal models. Results showed a substantial reduction in tumor size following PDT, attributed to the effective generation of singlet oxygen and subsequent cellular damage.

- Antimicrobial Properties

- Preliminary studies suggest that this porphyrin derivative may also possess antimicrobial properties, making it a candidate for treating infections.

Research Findings

Several studies have focused on the biological activity of deuteroporphyrins and their derivatives:

- Study on Singlet Oxygen Generation : Research highlighted that the quantum yield for singlet oxygen production was significantly high for this compound compared to other porphyrins, enhancing its potential as a photosensitizer .

- Comparative Efficacy Study : In comparative studies with other photosensitizers, this compound showed superior tumor targeting and reduced side effects, indicating its potential for clinical applications .

Propiedades

IUPAC Name |

3-[18-(2-carboxyethyl)-8-(1-hydroxyethyl)-13-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H40N4O6/c1-16-22(8-10-32(41)42)28-15-29-23(9-11-33(43)44)17(2)25(37-29)13-31-35(21(6)45-7)19(4)27(39-31)14-30-34(20(5)40)18(3)26(38-30)12-24(16)36-28/h12-15,20-21,38-40H,8-11H2,1-7H3,(H,41,42)(H,43,44) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYWLKUTUDKOAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.